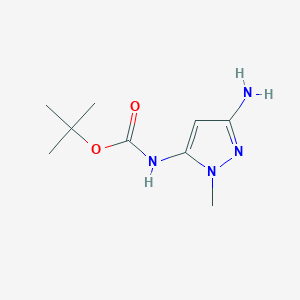![molecular formula C10H8ClF3O B6230040 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 139297-83-9](/img/no-structure.png)
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 139297-83-9 . It has a molecular weight of 236.62 . The IUPAC name for this compound is 1-chloro-3-[3-(trifluoromethyl)phenyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 41-44 degrees Celsius .Applications De Recherche Scientifique
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is widely used in scientific research. It is a useful reagent in organic synthesis and is used to prepare a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds, such as fluorinated polymers and polyols. This compound has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of chiral compounds, such as enantiomers and diastereomers.
Mécanisme D'action
The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is not fully understood. It is thought to be a nucleophile that can react with electrophiles, such as carbonyl groups, to form covalent bonds. It can also act as a Lewis acid, which can react with bases, such as amines, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be toxic in high concentrations, but its effects at lower concentrations are not known. It has been shown to have some antioxidant activity, but its effects on other biochemical and physiological processes are not known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is soluble in many organic solvents. However, this compound can be toxic in high concentrations and its effects on other biochemical and physiological processes are not known.
Orientations Futures
The potential future directions for the use of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done into its use as a reagent in organic synthesis, as well as its potential applications in the synthesis of chiral compounds. Further research could also be done into its use as a starting material for the synthesis of other compounds, such as fluorinated polymers and polyols. Finally, research could be done into its potential applications in the production of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one can be synthesized using a variety of methods. The most common method is the reaction of 3-chloropropan-2-one with trifluoromethylphenylmagnesium bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, and the product is then isolated by distillation. Another synthesis method involves the reaction of 3-chloropropan-2-one with trifluoromethylphenylmagnesium chloride in the presence of a base, such as potassium carbonate, and the product is then isolated by distillation.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol. This intermediate is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "thionyl chloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol.", "Step 2: The intermediate is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, to yield 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one." ] } | |
Numéro CAS |
139297-83-9 |
Formule moléculaire |
C10H8ClF3O |
Poids moléculaire |
236.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



